Product packaging for Butyramide, N-1-naphthyl-(Cat. No.:CAS No. 24626-91-3)

Butyramide, N-1-naphthyl-

Cat. No.: B3872072
CAS No.: 24626-91-3
M. Wt: 213.27 g/mol
InChI Key: IRLQJPAKTNBBES-UHFFFAOYSA-N
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Description

Significance of Aryl Amides in Contemporary Organic Chemistry

Aryl amides are a cornerstone functional group in modern organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, attached to an aromatic ring. rsc.org This arrangement results in unique chemical properties, including resonance stabilization, which makes the amide bond particularly stable. fiveable.me

The significance of aryl amides is vast and multifaceted:

Pharmaceuticals: The amide bond is a key component in a vast number of pharmaceuticals. researchgate.netmdpi.com It is estimated that approximately 25% of all known drugs contain at least one amide functional group. mdpi.com They are integral to the structure of peptides and proteins, making them a focal point in drug design. fiveable.meresearchgate.net

Materials Science: Aryl amides are building blocks for high-performance polymers and materials. rsc.org For instance, polyamides are a class of durable synthetic polymers that feature repeating amide linkages. researchgate.net

Synthetic Intermediates: In the laboratory, aryl amides serve as crucial intermediates for synthesizing more complex molecules. rsc.orgacs.org The development of efficient methods for creating amide bonds remains an active area of research, with modern techniques moving beyond traditional methods to more efficient, atom-economical catalytic systems. rsc.orgacs.org

Historical Context of Naphthyl-Containing Compounds in Scientific Inquiry

The story of naphthyl-containing compounds begins with naphthalene (B1677914) (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon. ijrpr.combritannica.com First isolated from coal tar in 1819 by English chemist John Kidd, naphthalene's discovery was a landmark moment, demonstrating that coal could be a source of valuable chemical compounds, not just a fuel. numberanalytics.comencyclopedia.com

Historically, naphthalene's significance grew rapidly:

Dye Industry: In the 19th and 20th centuries, naphthalene derivatives became crucial intermediates in the synthesis of a wide array of azo dyes. britannica.comnumberanalytics.com The ability to create a spectrum of colors from this coal tar byproduct helped fuel the synthetic dye industry.

Chemical Feedstock: For many years, naphthalene was the primary raw material for producing phthalic anhydride, a vital precursor for plastics, resins, and pigments. ijrpr.combritannica.com

Medicinal Chemistry: The naphthalene scaffold has been incorporated into various therapeutic agents. ijrpr.com Notable examples include the nonsteroidal anti-inflammatory drug Naproxen and antimicrobial agents like nafcillin (B1677895) and tolnaftate. ijrpr.comijpsjournal.com

Naphthalene's structure, consisting of two fused benzene (B151609) rings, provides a rigid and electronically rich scaffold that chemists have historically exploited to create a diverse range of useful compounds. ijrpr.comnumberanalytics.com

Rationale for Systematic Investigation of N-1-Naphthylbutyramide Analogues

For a scaffold like N-1-Naphthylbutyramide, chemists would synthesize and test a series of related compounds, or analogues, by making targeted changes to its structure. For example, researchers have synthesized and studied a series of naphthyl-substituted diarylpyrimidines as potential inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov In such studies, even small changes, like adding a cyano group to the naphthalene ring, can lead to significant changes in biological activity. nih.gov

The primary reasons for investigating analogues include:

Optimizing Biological Activity: To enhance a desired biological effect, such as binding to a specific enzyme or receptor.

Improving Physicochemical Properties: To modify properties like solubility, stability, and lipophilicity. For instance, adding a trifluoromethyl group can enhance a compound's metabolic stability and lipophilicity. smolecule.com

Exploring Chemical Space: To gain a broader understanding of which parts of the molecule are essential for its function and which can be altered without losing activity.

By systematically creating and evaluating analogues of N-1-Naphthylbutyramide, researchers can develop a detailed map of its chemical and biological properties, paving the way for the design of new and more effective compounds.

Research Data and Compound Properties

Detailed below are key physicochemical properties for N-1-Naphthylbutyramide and characterization data for a related analogue.

Table 1: Physicochemical Properties of N-1-Naphthylbutyramide (Data sourced from PubChem CID 302890) nih.gov

Property Value
IUPAC Name N-naphthalen-1-ylbutanamide
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.27 g/mol
CAS Number 24626-91-3
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Table 2: Spectroscopic Data for N-(ethylcarbamothioyl)-1-naphthamide (A Naphthyl Analogue) (Data sourced from a study on a synthesized Naphthyl Thiourea derivative) nih.gov

Analysis Type Observed Data
Melting Point 140 °C
FTIR (cm⁻¹) 3326 (N-H), 1671-1650 (C=O), 1244 (C=S)

| ¹H-NMR (δ, ppm) | 11.87 (s, 1H, NH), 11.47 (s, 1H, NH), 8.22–7.50 (m, Ar-H), 4.05 (q, 2H, CH₂), 1.93 (t, 3H, CH₃) |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B3872072 Butyramide, N-1-naphthyl- CAS No. 24626-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-14(16)15-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQJPAKTNBBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307283
Record name Butyramide, N-1-naphthyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24626-91-3
Record name Butyramide, N-1-naphthyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyramide, N-1-naphthyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 1 Naphthylbutyramide

Retrosynthetic Analysis of N-1-Naphthylbutyramide Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. egrassbcollege.ac.injournalspress.comdeanfrancispress.com For N-1-naphthylbutyramide, the most logical disconnection occurs at the amide bond, a common and reliable bond-forming reaction.

This primary disconnection, known as a one-group disconnection, identifies 1-naphthylamine (B1663977) and a butyric acid derivative as the key synthons. The corresponding synthetic equivalents would be 1-naphthylamine and an activated form of butyric acid, such as butyryl chloride or butyric anhydride. This approach is straightforward and represents the most common method for synthesizing amides. youtube.com

A retrosynthetic analysis can be visualized as follows:

Target Molecule: N-1-Naphthylbutyramide

Disconnection: Amide C-N bond

Synthons:

1-Naphthyl acylium ion

Butanamide anion

Synthetic Equivalents:

1-Naphthylamine

Butyryl chloride (or other activated butyric acid derivative)

This analysis provides a clear and direct pathway for the synthesis of the target molecule.

Development of Novel Synthetic Routes to N-1-Naphthylbutyramide

The synthesis of N-1-naphthylbutyramide primarily revolves around the formation of the amide bond between a 1-naphthylamine moiety and a butyric acid derivative. Research in this area focuses on optimizing this key reaction and developing efficient methods for introducing the naphthyl group.

The direct condensation of a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. hepatochem.com However, this reaction often requires activation of the carboxylic acid to proceed efficiently. hepatochem.com Common strategies involve converting the carboxylic acid into a more reactive species, such as an acid chloride or anhydride. For instance, 1-naphthoic acid can be treated with thionyl chloride (SOCl₂) to form 1-naphthoyl chloride, which then readily reacts with an amine. nih.gov

In recent years, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions and with higher yields. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-unstable activated intermediate.

Coupling Reagent CategoryExamplesReaction ConditionsAdvantages
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Room temperature or slightly elevated temperaturesMild conditions, good yields
Phosphonium SaltsBOP, PyBOPOften used with a non-nucleophilic base like DIEAHigh efficiency, reduced racemization for chiral substrates
Aminium SaltsHBTU, HATUUsed in equimolar amounts with the carboxylic acidFast reaction times, minimal side reactions

Table 1: Common Coupling Reagents for Amide Synthesis

Enzymatic methods have also emerged as a green and sustainable alternative for amide synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in organic solvents, often with high conversion rates and yields. nih.gov This biocatalytic approach avoids the use of harsh reagents and simplifies purification processes. nih.gov

The introduction of the 1-naphthyl group is typically achieved by using 1-naphthylamine as a starting material. This readily available primary aromatic amine can be coupled with a butyric acid derivative to form the desired amide.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for forming the C-N bond. nih.gov This reaction allows for the coupling of an aryl halide (e.g., 1-bromonaphthalene) with an amide (e.g., butyramide). While less direct for the synthesis of the parent N-1-naphthylbutyramide, this methodology is highly valuable for creating substituted analogues. nih.gov

Another approach involves the use of 1-naphthylisocyanate as a precursor. This reagent can react with a suitable nucleophile to introduce the N-1-naphthylcarbamoyl group. nih.gov

Derivatization Strategies for N-1-Naphthylbutyramide Analogues

The synthesis of analogues of N-1-naphthylbutyramide allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Derivatization can be achieved by modifying either the naphthyl ring or the butyramide (B146194) side chain.

Modifications to the four-carbon aliphatic chain of the butyramide moiety can introduce a range of functionalities and alter the molecule's physical and chemical properties. These modifications can include the introduction of substituents, changes in chain length, or the incorporation of unsaturation.

One common strategy involves starting with a substituted butyric acid derivative. For example, 4-chloro-N-(1-naphthyl)butyramide can be synthesized from 4-chlorobutyryl chloride and 1-naphthylamine. guidechem.com The chloro-substituent can then serve as a handle for further chemical transformations.

The introduction of functional groups can also be achieved through various derivatization reactions. researchgate.netgcms.cz For instance, the presence of a hydroxyl group on the aliphatic chain allows for esterification or etherification. An amino group can be acylated or alkylated to introduce further diversity.

Table 2: Examples of Modified Butyramide Chains and Potential Synthetic Approaches

ModificationExample Starting MaterialSynthetic Reaction
HalogenationButyric acidHalogenation (e.g., with NBS) followed by activation and amidation
Hydroxylationγ-ButyrolactoneRing-opening with 1-naphthylamine
Amination4-Bromobutyryl chlorideReaction with 1-naphthylamine followed by nucleophilic substitution with an amine
AlkylationN-1-Naphthyl-2-oxobutanamideGrignard reaction or Wittig reaction followed by reduction

It is important to note that the reactivity of the amide functional group itself must be considered during these transformations. Amides can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid and amine. libretexts.orgsavemyexams.com They can also be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com

Synthesis of Substituted N-1-Naphthylbutyramides

Substitutions on the Naphthyl Ring System

The reactivity of the naphthyl ring in N-1-naphthylbutyramide allows for various electrophilic substitution reactions, introducing functional groups that can modulate the compound's properties. The position of substitution is directed by the activating and steric effects of the butyramido group.

Electrophilic aromatic substitution reactions are a cornerstone of modifying aromatic compounds. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The process generally involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (also known as a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

For N-acyl-1-naphthylamines, the position of electrophilic substitution is influenced by the nature of the acyl group and the reaction conditions. For instance, nitration of some N-acyl-7-nitro-1-naphthylamines has been studied, with mononitration occurring at different positions depending on the specific acyl derivative. rsc.org Palladium-catalyzed C8-H acylation of 1-naphthylamine derivatives with acyl chlorides has also been demonstrated, highlighting the potential for regioselective functionalization. acs.org

Table 1: Examples of Electrophilic Substitution Reactions on Naphthylamine Derivatives

Reaction TypeReagents and ConditionsPosition of SubstitutionReference
NitrationConcentrated HNO₃, Concentrated H₂SO₄Varies rsc.org
AcylationAcyl chlorides, Pd catalystC8 acs.org
HalogenationHalogenating agents (e.g., NBS)Varies arkat-usa.org

Stereoselective Synthesis Approaches for Chiral N-1-Naphthylbutyramide Analogues

The synthesis of enantiomerically pure or enriched chiral N-1-naphthylbutyramide analogues is crucial for applications where stereochemistry plays a key role. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Oxazolidinones are a well-established class of chiral auxiliaries used in various asymmetric reactions, including alkylations and aldol (B89426) reactions. researchgate.net Pseudoephedrine and its derivatives have also been widely used as effective chiral auxiliaries. harvard.edu

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov This includes methods like organocatalytic atroposelective N-acylation, which has been used to synthesize N-N axially chiral compounds. rsc.org Dynamic kinetic resolution (DKR) is another approach that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. researchgate.netacs.org

The synthesis of chiral N-acyl-1-naphthylalanylprolinamides has been reported, where the diastereomeric mixtures were prepared through condensation reactions. clockss.org Asymmetric synthesis of tryptophan analogues has also been achieved with high diastereoselectivity using the Schöllkopf chiral auxiliary. nih.gov

Chemo-Enzymatic and Biocatalytic Approaches to N-1-Naphthylbutyramide Synthesis

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. rsc.orgucl.ac.uknih.govnih.gov Enzymes, as biocatalysts, can perform reactions under mild conditions with high regio- and stereoselectivity, often eliminating the need for protecting groups and reducing waste. rsc.orgnih.gov

Lipases are a class of enzymes commonly used in biocatalysis for the synthesis of amides. For instance, immobilized Candida antarctica lipase (often known as Novozym 435) has been used for the enzymatic resolution of amines, including 1-(1-naphthyl)ethylamine, through acylation. google.com The enzyme can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the enantiomers.

Recent research has focused on expanding the toolbox of enzymes for amide bond formation. rsc.org For example, a glutamine synthetase-like enzyme (NpaA1) from Pseudomonas sp. strain JS3066 has been identified that catalyzes the glutamylation of 1-naphthylamine and exhibits broad substrate selectivity toward various aniline (B41778) and naphthylamine derivatives. nih.govbiorxiv.org This discovery opens up new possibilities for the biocatalytic functionalization of naphthylamines.

Chemo-enzymatic synthesis combines enzymatic and chemical steps to create efficient and novel synthetic routes. nih.govnih.gov This approach can involve using enzymes for key stereoselective steps or for the late-stage functionalization of complex molecules. nih.gov

Table 2: Examples of Enzymes Used in the Synthesis of N-1-Naphthylamine Derivatives

EnzymeEnzyme TypeReactionSubstrateReference
Candida antarctica lipase (Chirazyme L2)LipaseEnantioselective acylationRacemic 1,2,3,4-tetrahydro-1-naphthylamine google.com
Pseudomonas species lipase (Chirazyme L6)LipaseEnantioselective acylationRacemic 1,2,3,4-tetrahydro-1-naphthylamine google.com
NpaA1Glutamine synthetase-likeGlutamylation1-Naphthylamine nih.govbiorxiv.org

Process Optimization and Scale-Up Considerations for Research Production

Scaling up the synthesis of N-1-naphthylbutyramide from the laboratory bench to larger research-scale production requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. researchgate.netuantwerpen.be

Key considerations for process optimization and scale-up include:

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproducts. ucl.ac.uk

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. Green chemistry principles encourage the use of safer and more environmentally friendly solvents. rsc.org

Purification Methods: As the scale increases, purification techniques like chromatography may become less practical. Alternative methods such as crystallization or extraction should be explored. uantwerpen.be

Waste Management: Large-scale reactions generate more waste, making waste minimization and proper disposal critical considerations. ucl.ac.ukuantwerpen.be

Safety: A thorough safety assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions at a larger scale. ucl.ac.uk

For amide synthesis, various methods are employed at larger scales, including the use of acid chlorides, coupling reagents, or the formation of mixed anhydrides. ucl.ac.uk Continuous flow chemistry offers a promising alternative for scaling up amide synthesis, providing better control over reaction parameters and potentially higher productivity. researchgate.net Biocatalytic processes are also being developed for large-scale amide production, offering a more sustainable approach. youtube.com

Advanced Structural Elucidation and Characterization Techniques for N 1 Naphthylbutyramide

Spectroscopic Techniques for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For N-1-Naphthylbutyramide, a suite of NMR experiments is employed for a complete structural assignment.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons in the molecule. compoundchem.com The ¹H NMR spectrum reveals the chemical shifts, integration (proton count), and multiplicity (splitting patterns) for each unique proton. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, with chemical shifts indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl). oregonstate.edumiamioh.edu

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the mapping of proton-proton networks within the butyryl chain and the naphthyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com This provides unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying connections across quaternary (non-protonated) carbons and the carbonyl group, linking the butyryl chain to the naphthylamine moiety.

Below are the predicted ¹H and ¹³C NMR chemical shifts for N-1-Naphthylbutyramide, along with the expected 2D NMR correlations that would confirm the structure.

Predicted ¹H NMR Data for N-1-Naphthylbutyramide

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityKey HMBC Correlations (Proton to Carbon)
H-1' (NH)~9.8 - 10.2s (broad)C-1, C-2', C-9'
H-2', H-8'~7.8 - 8.1dC-1, C-4', C-9', C-10'
H-3', H-4', H-5', H-6', H-7'~7.4 - 7.6mVarious aromatic carbons
H-2 (α-CH₂)~2.5tC-1, C-3, C-4
H-3 (β-CH₂)~1.8sextetC-1, C-2, C-4
H-4 (γ-CH₃)~1.0tC-2, C-3

Predicted ¹³C NMR Data for N-1-Naphthylbutyramide

Carbon PositionPredicted Chemical Shift (δ, ppm)Key HMBC Correlations (Carbon to Proton)
C-1 (C=O)~172H-1', H-2, H-3
Aromatic (C-1' to C-10')~120 - 135Various aromatic and NH protons
C-2 (α-CH₂)~40H-1', H-3, H-4
C-3 (β-CH₂)~19H-2, H-4
C-4 (γ-CH₃)~14H-2, H-3

The amide bond in N-1-Naphthylbutyramide has a partial double bond character, which restricts rotation around the C(O)-N bond. This can lead to the existence of distinct rotational isomers, or conformers (typically cis and trans). mdpi.comnih.gov These conformers can be observed by NMR spectroscopy if the energy barrier to rotation is high enough to make their interconversion slow on the NMR timescale. auremn.org.br

The presence of two conformers would manifest as a doubling of signals in the ¹H and ¹³C NMR spectra. mdpi.com The ratio of these conformers can be determined by integrating the corresponding peaks.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms, which is essential for conformational analysis. nih.gov In the context of N-1-Naphthylbutyramide, an NOE experiment could distinguish between conformers:

In the trans conformer , the N-H proton would be on the opposite side of the C-N bond from the carbonyl oxygen. An NOE correlation might be observed between the N-H proton and the α-protons (H-2) of the butyryl chain.

In the cis conformer , the N-H proton and carbonyl oxygen are on the same side. An NOE correlation would be expected between the N-H proton and a proton on the naphthyl ring (specifically H-8').

Variable temperature (VT) NMR studies can also provide insight into conformational dynamics. By increasing the temperature, the rate of interconversion between conformers may increase, leading to the broadening and eventual coalescence of the doubled signals into single, averaged peaks. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. For N-1-Naphthylbutyramide, the molecular formula is C₁₄H₁₅NO. nist.gov HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass.

Molecular Formula and Exact Mass of N-1-Naphthylbutyramide

PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight (Nominal)213
Calculated Exact Mass213.1154 g/mol

In tandem mass spectrometry (MS/MS), the molecular ion (M⁺˙) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. wvu.edu The analysis of these fragments provides valuable information about the molecule's structure and connectivity. libretexts.orgchemguide.co.uk

For N-1-Naphthylbutyramide (MW = 213), the electron ionization mass spectrum shows a prominent molecular ion peak at m/z 213. The fragmentation pattern is characteristic of N-acylated aromatic amines. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon of the butyryl chain results in the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 170 . This ion corresponds to the [C₁₀H₇NHCO]⁺ fragment.

Formation of the Naphthylamine Cation: Cleavage of the amide C-N bond can lead to the formation of the 1-naphthylamine (B1663977) radical cation at m/z 143 . This is often a very stable and abundant ion in the spectra of such compounds. nist.gov

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. libretexts.org This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. This results in the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 171 .

Formation of the Butyryl Cation: Cleavage can also result in the charge being retained by the acyl portion, forming the butyryl cation [CH₃CH₂CH₂CO]⁺ at m/z 71 .

Major Fragment Ions in the Mass Spectrum of N-1-Naphthylbutyramide

m/zProposed Fragment StructureFragmentation Pathway
213[C₁₄H₁₅NO]⁺˙Molecular Ion (M⁺˙)
171[C₁₁H₉NO]⁺˙McLafferty Rearrangement (Loss of C₃H₆)
170[C₁₁H₈NO]⁺Alpha-Cleavage (Loss of •C₃H₇)
143[C₁₀H₉N]⁺˙Amide Bond Cleavage (1-Naphthylamine cation)
71[C₄H₇O]⁺Amide Bond Cleavage (Butyryl cation)

These combined spectroscopic techniques provide a comprehensive and definitive characterization of N-1-Naphthylbutyramide, confirming its identity and providing deep insight into its structural and electronic properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The key functional groups in N-1-naphthylbutyramide give rise to characteristic peaks in both IR and Raman spectra. The secondary amide group is particularly informative, exhibiting distinct vibrational modes. The N-H stretching vibration typically appears as a sharp, single band in the region of 3400-3250 cm⁻¹. vscht.cz The carbonyl (C=O) stretch, known as the Amide I band, is one of the strongest absorptions in the IR spectrum, generally appearing between 1680 and 1640 cm⁻¹. uhcl.edu The Amide II band, which results from a combination of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

Analysis of these vibrational modes allows for the confirmation of the compound's identity and can provide insights into molecular conformation and intermolecular interactions, such as hydrogen bonding, which can cause shifts in peak positions and changes in band shapes. specac.com

Table 1: Predicted Vibrational Modes for N-1-Naphthylbutyramide

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch Secondary Amide 3400 - 3250 Medium-Strong Medium
Aromatic C-H Stretch Naphthyl Ring 3100 - 3000 Medium-Weak Strong
Aliphatic C-H Stretch Butyryl Chain 2960 - 2850 Medium-Strong Strong
C=O Stretch (Amide I) Amide Carbonyl 1680 - 1640 Strong Medium
C=C Stretch Naphthyl Ring 1600 - 1450 Medium-Variable Strong
N-H Bend (Amide II) Secondary Amide ~1550 Strong Weak

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govbu.edu This technique can elucidate the exact bond lengths, bond angles, and torsion angles of N-1-naphthylbutyramide, providing an unambiguous confirmation of its molecular structure. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

For N-1-naphthylbutyramide, a key aspect of the crystal structure would be the elucidation of intermolecular interactions that govern the crystal packing. Based on its molecular structure, several types of non-covalent interactions are expected to play a significant role.

Hydrogen Bonding: The secondary amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that N-1-naphthylbutyramide molecules will form extensive intermolecular N-H···O hydrogen bonds, potentially creating chains or dimeric motifs that stabilize the crystal lattice. researchgate.netnih.govresearchgate.net

Van der Waals Forces: The aliphatic butyryl chain will interact with neighboring molecules through weaker van der Waals forces, which also play a role in the dense packing of molecules in the solid state.

The detailed analysis of a crystal structure provides invaluable data for understanding the compound's physical properties and can be used to correlate its solid-state conformation with its spectroscopic data.

Table 2: Potential Crystallographic Data and Intermolecular Interactions for N-1-Naphthylbutyramide

Parameter Description Expected Significance
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). Defines the basic repeating unit of the crystal.
Space Group The specific symmetry group of the crystal. Describes the symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the repeating unit cell. Defines the size and shape of the basic building block of the crystal.
N-H···O Bond Distance The distance between the amide hydrogen and a carbonyl oxygen of a neighboring molecule. A short distance (typically < 2.5 Å) is indicative of a strong hydrogen bond. rsc.org
π–π Stacking Distance The perpendicular distance between the planes of two adjacent naphthyl rings. A distance of 3.3-3.8 Å suggests a significant π–π stacking interaction.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation of Chiral Analogues

While N-1-naphthylbutyramide itself is an achiral molecule, chiral analogues can be readily synthesized, for instance, by introducing a substituent on the butyryl chain to create a stereocenter (e.g., at the C2 or C3 position). The stereochemical elucidation of these chiral analogues can be achieved using chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal, but a chiral molecule will exhibit a unique CD spectrum characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration (i.e., whether it is the R or S enantiomer). nih.gov

For a chiral analogue of N-1-naphthylbutyramide, the naphthyl group would act as the primary chromophore. The electronic transitions of the naphthyl ring, when perturbed by the chiral center in the nearby alkyl chain, would become CD-active. The resulting CD spectrum could then be used to assign the absolute configuration of the stereocenter. This is often accomplished by comparing the experimentally measured spectrum with theoretical spectra generated through computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net A good match between the experimental and calculated spectra for a specific enantiomer (e.g., the R-enantiomer) provides strong evidence for that absolute configuration. researchgate.net

Table 3: Hypothetical Circular Dichroism Data for a Chiral Analogue of N-1-Naphthylbutyramide

Wavelength (nm) Type of Transition (Chromophore) Sign of Cotton Effect for R-enantiomer Sign of Cotton Effect for S-enantiomer Significance
~280 ¹Lₐ (Naphthyl) Positive (+) Negative (-) The sign of the Cotton effect is diagnostic for the absolute configuration.
~220 ¹Bₐ (Naphthyl) Negative (-) Positive (+) The mirror-image relationship between the spectra of the two enantiomers confirms enantiomeric purity. nih.gov

Mechanistic Investigations of N 1 Naphthylbutyramide and Its Analogues in Biological Systems

Target Identification and Engagement Studies (In Vitro and Cellular Assays)

Identifying the molecular targets of a compound is a critical step in understanding its biological effects. Target identification and engagement studies confirm direct physical binding of the compound to its protein targets within a cellular context.

Affinity-Based Probes and Proteomic Profiling for Target Discovery

Affinity-based chemical proteomics is a powerful strategy to identify the protein targets of a small molecule. This approach typically involves synthesizing a chemical probe by modifying the parent compound (in this case, N-1-Naphthylbutyramide) to include a reactive group and a reporter tag, such as biotin (B1667282).

The general workflow for such a study would involve:

Probe Synthesis: A derivative of N-1-Naphthylbutyramide would be synthesized, incorporating a photo-reactive group (like a diazirine or benzophenone) and a biotin tag, often connected via a linker arm.

Cellular Treatment and Crosslinking: Live cells or cell lysates would be incubated with the affinity probe. Upon photoactivation (e.g., with UV light), the reactive group forms a covalent bond with nearby proteins, effectively "tagging" the binding partners of the N-1-Naphthylbutyramide core structure.

Enrichment and Identification: The biotin-tagged protein complexes would then be captured and enriched from the complex cellular mixture using streptavidin-coated beads. After washing to remove non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomics.

Competitive profiling experiments, where cells are co-incubated with the probe and an excess of the original, unmodified N-1-Naphthylbutyramide, are crucial. A reduction in the signal for a particular protein in the presence of the competitor would validate it as a specific target.

Hypothetical Data Table for Proteomic Profiling of N-1-Naphthylbutyramide Targets:

Protein IDProtein NamePeptide Count (Probe Only)Peptide Count (Probe + Competitor)% ReductionPutative Target?
P01234Kinase X35585.7%Yes
Q56789Dehydrogenase Y28267.1%No
P98765Structural Protein Z15146.7%No
O12345Receptor A42881.0%Yes

This table is illustrative and does not represent actual experimental data.

Enzyme Inhibition and Activation Studies (In Vitro)

Should target identification studies reveal that N-1-Naphthylbutyramide binds to an enzyme, the next step would be to characterize the nature of this interaction in vitro.

Kinetics of Enzyme-Butyramide, N-1-Naphthyl- Interactions (Michaelis-Menten kinetics)

Enzyme kinetics studies are performed to determine the effect of a compound on the rate of an enzyme-catalyzed reaction. By measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, key kinetic parameters can be determined.

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km):

V₀ = (Vmax * [S]) / (Km + [S])

An inhibitor like N-1-Naphthylbutyramide would be expected to alter the apparent Vmax and/or Km of the reaction.

Determination of Inhibition/Activation Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive, Mixed-type)

The mechanism of enzyme inhibition can be determined by analyzing how the inhibitor affects Vmax and Km. This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]).

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and the apparent Km.

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

Hypothetical Kinetic Parameters for an Enzyme in the Presence of N-1-Naphthylbutyramide:

Inhibitor ConcentrationApparent Vmax (μmol/min)Apparent Km (μM)Type of Inhibition
0 µM (Control)10050-
10 µM100100Competitive
20 µM100150Competitive

This table is illustrative and does not represent actual experimental data.

Cellular Pathway Modulation in Model Systems (Excluding Clinical Human Data)

The modulation of cellular pathways by a novel compound is a critical area of preclinical research. Investigations in this domain typically utilize a variety of in vitro and cell-based models to elucidate the biological effects of the substance.

Cell-based assays are fundamental tools for assessing the impact of a chemical entity on basic cellular processes. A literature search did not yield any studies that have specifically used cell-based assays to evaluate the effects of N-1-naphthylbutyramide on cell proliferation, differentiation, or apoptosis.

In general, to characterize a compound's activity, a panel of assays would be employed. For instance, the effect on cell proliferation can be quantified using techniques such as the MTT or BrdU incorporation assays. The potential of a compound to induce cellular differentiation can be explored by monitoring the expression of specific differentiation markers. Apoptosis, or programmed cell death, is often assessed through methods like TUNEL staining or caspase activity assays.

For related compounds, such as the butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (FBA), studies on human keratinocytes have shown an enhancement of cell proliferation at specific concentrations. mdpi.com Butyric acid itself has demonstrated concentration-dependent effects, either enhancing or suppressing the proliferation of Jurkat human T lymphocytes. nih.gov High concentrations of butyric acid have been shown to induce apoptosis in these cells. nih.gov

Table 1: Illustrative Examples of Cell-Based Assays for Biological Responses

Biological ResponseAssay ExamplePrinciple
Proliferation MTT AssayMeasures metabolic activity as an indicator of cell viability and proliferation.
BrdU IncorporationDetects DNA synthesis in actively dividing cells.
Differentiation Western Blot for MarkersQuantifies the expression of proteins specific to a differentiated cell type.
Quantitative PCRMeasures the gene expression levels of differentiation markers.
Apoptosis TUNEL StainingDetects DNA fragmentation, a hallmark of late-stage apoptosis.
Caspase-3/7 Activity AssayMeasures the activity of key executioner caspases in the apoptotic pathway.

The biological effects of a compound are often mediated through the modulation of intracellular signaling cascades and the subsequent regulation of gene expression. There is currently no published research investigating the impact of N-1-naphthylbutyramide on specific intracellular signaling pathways or its influence on transcriptional regulation.

Typically, researchers would employ techniques like Western blotting to examine the phosphorylation status and expression levels of key signaling proteins. Reporter gene assays are also commonly used to assess the activation or inhibition of specific transcription factors. For example, studies on the butyric acid derivative FBA have shown that it can upregulate the transcription factor Nrf2 and suppress the activity of NF-κB in human keratinocytes. mdpi.com Similarly, the naphthalimide derivative UNBS5162 has been found to affect the AKT/ERK signaling pathway in gastric carcinoma cells.

Understanding how a compound interacts with subcellular organelles can provide valuable insights into its mechanism of action. To date, there are no studies detailing the interaction of N-1-naphthylbutyramide with specific subcellular organelles or components.

Fluorescently labeling a compound of interest or using specific fluorescent probes for different organelles allows for the visualization of its subcellular localization through techniques like confocal microscopy. Electron microscopy can provide high-resolution images of any morphological changes in organelles induced by the compound.

Receptor Binding and Ligand-Target Interactions (In Vitro)

Direct interaction with specific molecular targets, such as receptors, is a common mechanism of action for many bioactive compounds. The following sections describe standard in vitro techniques used to characterize such interactions.

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor. A search of the scientific literature did not identify any studies that have used radioligand binding assays to determine the receptor affinity of N-1-naphthylbutyramide.

In this type of assay, a radiolabeled ligand with known affinity for the target receptor is used. The test compound is then introduced at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be calculated.

Table 2: Illustrative Data from a Competitive Radioligand Binding Assay

Competitor CompoundConcentration (nM)% Inhibition of Radioligand Binding
Compound X0.115
148
1085
10098
1000100

This table is for illustrative purposes only and does not represent data for N-1-naphthylbutyramide.

Label-free biosensor techniques, such as Surface Plasmon Resonance (SPR), provide real-time data on the kinetics of molecular interactions without the need for labeling the interacting molecules. nih.govyoutube.com There are no published studies that have utilized SPR to investigate the ligand-target interactions of N-1-naphthylbutyramide.

In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface. The other molecule (the analyte) is then flowed over the surface. The binding and dissociation events are monitored by detecting changes in the refractive index at the sensor surface. youtube.comjacksonimmuno.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. youtube.com

Phenotypic Screening in Non-Human Biological Models (In Vitro/Ex Vivo/In Vivo Animal Models)

In Vitro Cell Line Panel Screening for General Biological Activities

No publicly available data could be found on the screening of Butyramide, N-1-naphthyl- across in vitro cell line panels to determine its general biological activities.

Mechanistic Validation in Relevant Animal Models (focus on molecular and cellular events, not therapeutic outcome)

No publicly available data could be found on the mechanistic validation of Butyramide, N-1-naphthyl- in relevant animal models focusing on molecular and cellular events.

Advanced Analytical Method Development and Validation for N 1 Naphthylbutyramide in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of N-1-naphthylbutyramide from intricate research matrices prior to its detection and quantification. The choice of method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-aryl amides. The development of a robust HPLC method for N-1-naphthylbutyramide would involve careful selection of the stationary and mobile phases to achieve optimal separation.

Normal Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used in conjunction with a non-polar mobile phase. While less common for amide analysis, this technique could be employed with columns such as silica (B1680970) or alumina. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis of moderately polar compounds like N-1-naphthylbutyramide. A non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. A typical mobile phase would be a gradient mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with a range of polarities. For instance, a method for the analysis of various amide compounds utilized a C18 column with a gradient of acetonitrile and water containing 1.0% acetic acid.

Chiral HPLC: As N-1-naphthylbutyramide does not possess a chiral center, the use of chiral HPLC for its separation is not applicable. However, for derivatives of N-1-naphthylbutyramide that are chiral, specialized chiral stationary phases (CSPs) would be necessary to resolve the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amides. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol.

A hypothetical reversed-phase HPLC method for N-1-naphthylbutyramide is outlined in the interactive table below.

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 280 nm
Injection Volume10 µL

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. N-1-naphthylbutyramide, with a molecular weight of 213.28 g/mol , is amenable to GC analysis. The development of a GC method would focus on selecting an appropriate capillary column and temperature program to achieve good resolution and peak shape.

A non-polar or moderately polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable choice for the separation of N-1-naphthylbutyramide. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation. A temperature-programmed oven is typically used to elute the analyte in a reasonable time with good peak shape.

ParameterCondition
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 °C (FID) or MS transfer line at 280 °C
Injection Volume1 µL (splitless)

Mass Spectrometry (MS) Detection and Quantification in Complex Biological Research Matrices (Non-Human)

Mass spectrometry coupled with chromatographic separation provides high sensitivity and selectivity, making it the gold standard for trace analysis and metabolite identification in complex biological matrices.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying low levels of analytes in complex matrices. For N-1-naphthylbutyramide, a reversed-phase HPLC method, as described above, would be coupled to a tandem mass spectrometer. The analyte would be ionized, and the resulting precursor ion would be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), high selectivity and low detection limits can be achieved. This technique is also invaluable for metabolite identification, as the mass shifts from the parent compound to its metabolites can indicate the type of biotransformation that has occurred (e.g., hydroxylation, glucuronidation).

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of N-1-naphthylbutyramide. Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. The NIST database contains an electron ionization mass spectrum for Butanamide, N-(1-naphthyl)-, which would be crucial for spectral matching and identification nist.gov. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the analyte.

Optimization of Ionization Techniques (e.g., ESI, APCI, EI) and Fragmentation Pathways

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable compounds. For N-1-naphthylbutyramide, protonation of the amide nitrogen in positive ion mode ([M+H]⁺) would be the expected ionization pathway. The efficiency of this process can be enhanced by the addition of a small amount of acid, such as formic acid, to the mobile phase. Fragmentation of the protonated molecule in the tandem mass spectrometer would likely involve cleavage of the amide bond, providing structural information.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds. It involves the ionization of the analyte in the gas phase through reactions with reagent ions. For N-1-naphthylbutyramide, APCI would also likely produce a protonated molecule ([M+H]⁺). APCI can be less susceptible to matrix effects than ESI, which can be advantageous when analyzing complex biological samples.

Electron Ionization (EI): EI is a "hard" ionization technique used in GC-MS that involves bombarding the analyte with high-energy electrons. This results in extensive fragmentation, producing a detailed mass spectrum that is highly characteristic of the compound's structure. The NIST WebBook entry for Butanamide, N-(1-naphthyl)- indicates the availability of an EI mass spectrum nist.gov. A typical fragmentation pattern for an N-aryl amide would involve cleavage of the C-N amide bond and fragmentation of the alkyl chain and the naphthyl group. The molecular ion peak (M⁺˙) should be observable, confirming the molecular weight.

The table below summarizes the expected major ions in the electron ionization mass spectrum of N-1-naphthylbutyramide based on general fragmentation patterns of amides and aromatic compounds.

m/zProposed Fragment IonFragmentation Pathway
213[C14H15NO]⁺˙Molecular Ion (M⁺˙)
170[C11H9NO]⁺˙Loss of propyl radical (•C3H7)
143[C10H9N]⁺˙Naphthylaminium radical cation
127[C10H7]⁺Naphthyl cation
71[C4H7O]⁺Butyryl cation
43[C3H7]⁺Propyl cation

Spectrophotometric and Fluorometric Assay Development for In Vitro Research Applications

Spectrophotometric and fluorometric assays offer simpler and often higher-throughput alternatives to chromatographic methods for in vitro applications where the sample matrix is less complex.

Spectrophotometric Assays: N-1-naphthylbutyramide, containing a naphthalene (B1677914) chromophore, is expected to absorb ultraviolet (UV) light. A UV-Vis spectrophotometer can be used to measure the absorbance of the compound in a suitable solvent. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) at this wavelength would need to be determined to develop a quantitative assay based on the Beer-Lambert law. For naphthalene and its derivatives, the absorption spectra typically show characteristic bands in the UV region. The amide group will also influence the absorption spectrum.

Fluorometric Assays: Many naphthalene derivatives are fluorescent, exhibiting strong emission upon excitation with UV light. This property can be exploited to develop highly sensitive fluorometric assays. The development of such an assay would involve determining the optimal excitation and emission wavelengths for N-1-naphthylbutyramide. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, allowing for quantification. The quantum yield of the fluorescence would also be a key parameter to characterize the efficiency of the emission process. For instance, N-phenyl-1-naphthylamine, a related compound, is a well-known fluorescent probe.

The table below outlines the expected photophysical properties of N-1-naphthylbutyramide based on the characteristics of naphthalene derivatives.

ParameterExpected Value/RangeTechnique
UV Absorption Maximum (λmax)~280-320 nmUV-Vis Spectrophotometry
Molar Extinction Coefficient (ε)1,000 - 10,000 L·mol⁻¹·cm⁻¹UV-Vis Spectrophotometry
Fluorescence Excitation Maximum~300-340 nmFluorometry
Fluorescence Emission Maximum~400-450 nmFluorometry

Derivatization Strategies for Enhanced Analytical Performance

In the analysis of N-1-naphthylbutyramide, particularly in complex research matrices, derivatization is a critical step to improve its analytical properties for techniques such as gas chromatography (GC). researchgate.net The primary goals of derivatization are to increase the compound's volatility and thermal stability, which are essential for GC analysis, and to enhance detection sensitivity. researchgate.netsemanticscholar.org N-1-naphthylbutyramide, containing a secondary amide functional group, can be targeted by several derivatization reactions. sigmaaldrich.comfujifilm.com

Common strategies involve converting the active hydrogen on the amide nitrogen into a less polar, more volatile group. fujifilm.com Silylation is a frequently employed technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. fujifilm.com Another approach is acylation, which introduces an acyl group, potentially containing halogen atoms, to enhance detectability by electron capture detectors (ECD). fujifilm.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure a complete and reproducible reaction, leading to a stable derivative with good chromatographic peak shape and a strong detector response. sigmaaldrich.com For mass spectrometry (MS) detection, the derivatization can also provide a mass spectrum that is more easily interpreted and facilitates structural confirmation. fujifilm.com

Table 1: Comparison of Potential Derivatization Strategies for N-1-Naphthylbutyramide

Derivatization Strategy Reagent Example Target Functional Group Potential Advantages Considerations
Silylation BSTFA, MSTFA Amide (-NH) Increased volatility, Improved thermal stability, Suitable for GC-MS analysis Reagents are sensitive to moisture, Optimization of reaction time and temperature is crucial
Acylation Trifluoroacetic Anhydride (TFAA) Amide (-NH) Increased volatility, Enhanced sensitivity for Electron Capture Detection (ECD) Can produce corrosive byproducts, Potential for side reactions

| Alkylation | Tetramethylammonium hydroxide (B78521) (TMAH) | Amide (-NH) | Can be performed online in the GC injector, Increases volatility | May not be as universally applicable as silylation, Potential for thermal degradation |

Method Validation for Research Applications

The validation of an analytical method for the quantification of N-1-naphthylbutyramide in research matrices is essential to ensure that the results are reliable and reproducible. researchgate.net The validation process involves a series of experiments to assess the method's performance characteristics, including specificity, sensitivity, accuracy, precision, and robustness. ijprajournal.comnih.gov

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net This is typically evaluated by analyzing blank matrix samples and comparing them to samples spiked with N-1-naphthylbutyramide and potential interfering substances to ensure no significant interferences are observed at the analyte's retention time. ijprajournal.com

Sensitivity of the method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. scilit.com

Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations of N-1-naphthylbutyramide and calculating the percent recovery. nih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijprajournal.com

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijprajournal.com

Table 2: Illustrative Method Validation Parameters for N-1-Naphthylbutyramide Analysis

Validation Parameter Test Acceptance Criteria Illustrative Result
Specificity Analysis of blank and spiked matrix samples No significant interference at the retention time of the analyte and internal standard Pass
Sensitivity Signal-to-noise ratio LOD: S/N ≥ 3, LOQ: S/N ≥ 10 LOD: 0.5 ng/mL, LOQ: 1.5 ng/mL
Linearity Analysis of calibration standards at 5-7 concentration levels Correlation coefficient (r²) ≥ 0.99 r² = 0.998
Accuracy Percent recovery of spiked samples (n=3) at three concentration levels 85-115% recovery 98.5% - 103.2%
Precision (Repeatability) %RSD for 6 replicate injections of a standard solution %RSD ≤ 2% 1.2%
Precision (Intermediate) %RSD for analyses conducted on different days %RSD ≤ 15% for LOQ, ≤ 10% for other concentrations 4.5% - 8.9%

| Robustness | Small variations in flow rate, mobile phase composition, temperature | %RSD of results should be within acceptable limits | Pass |

Potential Applications of N 1 Naphthylbutyramide and Its Analogues As Research Tools and Probes

Development of Highly Selective Chemical Probes for Specific Biological Targets

There is limited direct evidence of N-1-naphthylbutyramide being developed as a highly selective chemical probe. However, the broader family of naphthalimide derivatives has been successfully utilized in the creation of fluorescent probes for detecting specific biological molecules. For instance, a 1,8-naphthalimide-based fluorescent probe has been designed for the selective and sensitive detection of peroxynitrite (ONOO⁻), a reactive oxygen species implicated in various pathological conditions. This suggests that the naphthalene (B1677914) group within N-1-naphthylbutyramide could serve as a foundational scaffold for the development of novel probes, potentially for different biological targets. The design of such probes often involves modifying the core structure to enhance selectivity and sensitivity for the target of interest.

Utilization in Mechanistic Biological Studies to Elucidate Pathway Functions

The direct use of N-1-naphthylbutyramide in mechanistic biological studies to unravel pathway functions is not well-documented. Nevertheless, related naphthalimide derivatives have been employed to investigate cellular processes. For example, the novel naphthalimide derivative UNBS5162 has been shown to induce autophagy and senescence in human prostate cancer cells researchgate.net. By studying the effects of such analogues on cellular pathways, researchers can gain insights into the mechanisms of action of this class of compounds and the biological pathways they modulate. This indicates a potential, yet unexplored, role for N-1-naphthylbutyramide in similar mechanistic studies.

Application as Reference Compounds in Biochemical and Cellular Assays

Currently, there is no significant body of evidence supporting the use of N-1-naphthylbutyramide as a standard reference compound in biochemical and cellular assays. Its utility in this context would depend on it possessing a well-characterized and consistent biological or chemical activity that could serve as a benchmark for comparison in experimental setups.

Role as Lead Compounds in Academic Pre-Clinical Drug Discovery Programs

While N-1-naphthylbutyramide has not been prominently featured as a lead compound, its structural analogues, such as N-arylcinnamamides, have been investigated for their therapeutic potential. A series of ring-substituted N-arylcinnamamides have demonstrated notable antistaphylococcal, antitubercular, and antifungal activities. nih.govnih.gov For instance, certain N-arylcinnamamides have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis. nih.govnih.gov

Similarly, novel N-aryl carbamate (B1207046) derivatives have been synthesized and evaluated for their antifungal properties against various plant fungal pathogens, with some compounds exhibiting excellent broad-spectrum activity. researchgate.netmdpi.com These findings suggest that the N-aryl amide scaffold, present in N-1-naphthylbutyramide, is a promising starting point for the development of new antimicrobial and antifungal agents. The preclinical drug discovery process for such compounds involves extensive testing to evaluate their efficacy and safety before they can be considered for clinical trials. frontiersin.orgyoutube.com

Table 1: Antimicrobial Activity of Selected N-Arylcinnamamide Analogues

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureus22.27
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus27.47
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMycobacterium tuberculosis27.38
(2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamideMycobacterium tuberculosis27.38
(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamideBipolaris sorokiniana16.58
(2E)-N-(3-methylphenyl)-3-phenylprop-2-enamideBipolaris sorokiniana33.71

This table is interactive and can be sorted by clicking on the column headers.

Development of Bioconjugates for Imaging or Target Identification in In Vitro and Animal Research Models

The development of bioconjugates using N-1-naphthylbutyramide for imaging or target identification has not been specifically reported. However, the general principles of creating such tools are well-established. Bioconjugation often involves linking a molecule of interest, such as N-1-naphthylbutyramide, to a reporter molecule, like a fluorophore or a quantum dot, to enable visualization and tracking within biological systems. Quantum dot bioconjugates, for example, have emerged as powerful tools for in vivo and in vitro imaging due to their unique optical properties. The naphthalene moiety, with its inherent fluorescence, could potentially be exploited in the design of novel imaging agents or bioconjugates for target identification in research models.

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify N-1-naphthyl-butyramide with high reproducibility?

  • Methodology :

  • Synthesis : React 1-naphthylamine with butyryl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purification : Recrystallize the crude product three times from ether or benzene, followed by centrifugation to remove impurities . For high-purity yields (>98%), use vacuum sublimation at 60°C under reduced pressure .
  • Validation : Confirm purity via melting point analysis (literature range: 95–97°C) and HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm).

Q. What are the key structural features of N-1-naphthyl-butyramide critical for its physicochemical stability?

  • Methodology :

  • Crystallography : Use single-crystal X-ray diffraction (low-temperature, 100 K) to resolve hydrogen-bonding patterns. The molecule forms a 3D ribbon structure via N–H···O interactions (bond length: 2.89 Å) .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. The compound exhibits a single endothermic peak at 97°C, indicating no polymorphic variability under standard conditions .

Q. How can researchers confirm the identity of N-1-naphthyl-butyramide using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Look for characteristic peaks at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N–H stretch) .
  • NMR : ¹H NMR (CDCl₃) should show signals at δ 8.2–7.4 ppm (naphthyl aromatic protons) and δ 2.3 ppm (CH₂ adjacent to carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak at m/z 214.1 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers analyze ligand-binding interactions between N-1-naphthyl-butyramide and target proteins?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with the Pseudomonas aeruginosa AmiC receptor (PDB: 1QNL). Resolve the structure at 2.7 Å to identify binding pocket residues (e.g., Tyr-114 and Asp-160) involved in hydrophobic and hydrogen-bond interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into the protein solution. A typical Kd for aliphatic amides ranges from 10⁻⁶ to 10⁻⁴ M .

Q. What experimental strategies can assess the substrate specificity of N-1-naphthyl-butyramide in enzymatic assays?

  • Methodology :

  • Competitive Inhibition Assays : Compare hydrolysis rates of acetamide (control) and N-1-naphthyl-butyramide using amidase enzymes (e.g., from Pseudomonas). Use LC-MS to quantify ammonia release .
  • Directed Evolution : Evolve amide-utilizing microbial strains under selective pressure (e.g., butyramide as the sole nitrogen source). Sequence evolved amdS genes to identify mutations enhancing substrate specificity .

Q. How can researchers quantify N-1-naphthyl-butyramide in complex biological matrices?

  • Methodology :

  • Colorimetric Detection : Use the diazotization-coupling reaction with p-aminobenzene sulfonic acid and N-1-naphthyl ethylenediamine. Measure absorbance at 538 nm (linear range: 0.1–10 µg/mL) .
  • LC-MS/MS : Employ a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid). Use MRM transitions m/z 214.1→141.0 (quantifier) and 214.1→115.0 (qualifier) .

Q. How should researchers resolve contradictions in reported biological activities of N-1-naphthyl-butyramide?

  • Methodology :

  • Meta-Analysis : Cross-reference studies using tools like SciFinder or Reaxys. Prioritize primary sources with validated purity data (e.g., ≥98% by HPLC) .
  • Dose-Response Replication : Repeat cell-based assays (e.g., neuroblastoma growth inhibition) using standardized protocols. Compare IC₅₀ values under identical conditions (e.g., 72-hour exposure, 10% FBS) .

Q. What steps ensure experimental reproducibility in N-1-naphthyl-butyramide synthesis and characterization?

  • Methodology :

  • Protocol Standardization : Document solvent ratios, crystallization temperatures, and centrifugation speeds (e.g., 10,000 ×g for 10 min) .
  • Interlaboratory Validation : Share samples with collaborators for independent NMR and LC-MS verification. Use certified reference materials (CRMs) for calibration .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.